molecular formula C18H22FNO3S2 B2523755 2-fluoro-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide CAS No. 2034343-83-2

2-fluoro-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide

Cat. No.: B2523755
CAS No.: 2034343-83-2
M. Wt: 383.5
InChI Key: JUPSRHARXZZYTR-UHFFFAOYSA-N
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Description

2-fluoro-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide (CAS 2034343-83-2) is a synthetic benzenesulfonamide derivative with a molecular formula of C18H22FNO3S2 and a molecular weight of 383.50 g/mol . This compound is of significant interest in medicinal and organic chemistry research, particularly as a novel building block for drug discovery. The structure incorporates a thiophene ring, a class of heterocycles extensively studied for their diverse pharmacological properties. Thiophene derivatives have demonstrated a wide range of biological activities in research settings, including antibacterial, anti-cancer, anti-inflammatory, and antioxidant effects . Furthermore, benzenesulfonamide is a privileged scaffold in pharmaceutical development, with known derivatives acting as inhibitors for various enzymes, such as cyclooxygenase-2 (COX-2) for neoplasia research and the mTORC1 complex, which is a target in cancer, epilepsy, and neurodegenerative disease research . The specific substitution pattern of this compound—featuring a fluorophenyl group, a cyclopentyl ring, and a hydroxymethyl-substituted thiophene—makes it a valuable intermediate for structure-activity relationship (SAR) studies and for synthesizing more complex molecules for biological evaluation. It is available for research applications, including as a standard in analytical studies and for exploring new therapeutic agents. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

2-fluoro-N-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FNO3S2/c1-13(21)15-8-9-17(24-15)18(10-4-5-11-18)12-20-25(22,23)16-7-3-2-6-14(16)19/h2-3,6-9,13,20-21H,4-5,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUPSRHARXZZYTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(S1)C2(CCCC2)CNS(=O)(=O)C3=CC=CC=C3F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-fluoro-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C18H22FNO2S
  • Molecular Weight : 341.44 g/mol
  • Structural Features :
    • A fluorine atom attached to the benzene ring.
    • A thiophene ring substituted with a hydroxyethyl group.
    • A cyclopentyl group connected to a methyl chain.

Antimicrobial Activity

Research indicates that sulfonamide compounds exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains. In vitro studies demonstrate that it possesses bacteriostatic activity, inhibiting the growth of Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound may be a candidate for further development as an antibacterial agent.

Anti-inflammatory Activity

The compound's anti-inflammatory properties have also been investigated. It has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. The inhibition of COX-2 leads to a reduction in prostaglandin synthesis, thereby alleviating inflammation.

Case Study : In a murine model of inflammation, administration of the compound resulted in a significant decrease in paw edema compared to untreated controls. The observed effect was comparable to that of established anti-inflammatory drugs such as ibuprofen.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The sulfonamide moiety interacts with bacterial dihydropteroate synthase, disrupting folate synthesis.
  • Blocking Pro-inflammatory Mediators : By inhibiting COX enzymes, the compound reduces the levels of inflammatory mediators.
  • Cell Cycle Arrest : Preliminary studies suggest that the compound may induce cell cycle arrest in cancer cell lines, potentially through modulation of cyclin-dependent kinases (CDKs).

Pharmacokinetics and Toxicology

Pharmacokinetic studies indicate that the compound has favorable absorption characteristics with moderate bioavailability. Toxicological assessments reveal low cytotoxicity in human peripheral blood mononuclear cells, suggesting a good safety profile for potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The target compound shares a core scaffold with two close analogs:

3-chloro-4-fluoro-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide (CAS 2034256-03-4)

2-chloro-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide

Key Differences :

  • Substituent Position and Identity :
    • Target Compound : 2-fluoro on the benzene ring.
    • Analog 1 : 3-chloro and 4-fluoro on the benzene ring.
    • Analog 2 : 2-chloro on the benzene ring.
  • Molecular Weight and Formula :
    Fluorine (19 g/mol) and chlorine (35.45 g/mol) substitutions directly impact molecular weight and polar surface area (Table 1).
Table 1: Structural and Molecular Comparison
Compound Name CAS (if available) Substituents on Benzene Molecular Formula Molecular Weight (g/mol)
Target Compound Not provided 2-fluoro C₁₈H₂₁FNO₃S₂ ~401.45 (calculated)*
3-chloro-4-fluoro analog 2034256-03-4 3-Cl, 4-F C₁₈H₂₁ClFNO₃S₂ 417.9
2-chloro analog Not provided 2-Cl C₁₈H₂₁ClNO₃S₂ ~402.9 (estimated)**

Calculated by replacing Cl in Analog 1 with F.
*
Estimated by replacing F in the target compound with Cl.

  • The 3-chloro-4-fluoro analog introduces steric bulk and additional halogen bonding sites, which could enhance selectivity but reduce solubility .

Broader Context: Fluorinated and Chlorinated Benzenesulfonamides

Additional compounds in highlight the diversity of fluorinated/chlorinated sulfonamide derivatives:

  • 321721-61-3 : 3-nitro-N-(2-thienylmethyl)benzenesulfonamide
    • Nitro groups increase electron-withdrawing effects, contrasting with the hydroxyethyl group in the target compound.
  • 874401-04-4: N-cyclopropyl-N-[(2-fluorophenyl)methyl]-2-phenoxyacetamide Shares a 2-fluorophenyl group but lacks the sulfonamide linker, emphasizing scaffold flexibility in drug design.

Methodological Considerations

Structural analysis of these compounds likely employs SHELX software (), widely used for small-molecule crystallography to determine substituent positioning and conformation .

Q & A

Q. What are the recommended synthetic pathways for 2-fluoro-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide, and how can reaction conditions be optimized?

The synthesis of this compound involves multi-step reactions, including:

  • Cyclopentyl-thiophene coupling : Formation of the cyclopentyl-thiophene core via Suzuki-Miyaura cross-coupling or Friedel-Crafts alkylation .
  • Hydroxyethyl functionalization : Introduction of the 1-hydroxyethyl group to the thiophene ring using hydroxylation or reduction of a ketone intermediate .
  • Sulfonamide linkage : Reaction of the cyclopentylmethylamine intermediate with 2-fluorobenzenesulfonyl chloride under basic conditions (e.g., triethylamine in DCM) .
    Optimization : Control temperature (0–5°C for sulfonylation), solvent polarity (DMF for polar intermediates), and stoichiometry (1.2:1 sulfonyl chloride:amine ratio) to minimize side products .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • NMR : 1^1H and 13^{13}C NMR to confirm regiochemistry of the thiophene and cyclopentyl groups. 19^{19}F NMR resolves fluorine substitution .
  • HPLC-MS : Purity assessment (>95%) and molecular ion verification (e.g., ESI+ for [M+H]+) .
  • X-ray crystallography : For absolute stereochemical confirmation if chiral centers are present .

Q. How can initial biological activity screening be designed for this compound?

  • Target selection : Prioritize sulfonamide-associated targets (e.g., carbonic anhydrases, kinases) .
  • Assays :
    • Enzymatic inhibition (IC50_{50} determination via fluorometric or colorimetric assays).
    • Cell-based viability assays (e.g., MTT for cytotoxicity in cancer lines) .
    • Solubility and logP measurements to assess drug-likeness .

Advanced Research Questions

Q. How can contradictory data between computational predictions and experimental bioactivity be resolved?

  • Validation steps :
    • Re-examine docking parameters (force fields, solvation models) using software like AutoDock Vina .
    • Perform molecular dynamics simulations to assess binding stability over time .
    • Validate with orthogonal assays (e.g., SPR for binding kinetics vs. enzymatic activity) .
  • Case study : A 2024 study resolved discrepancies in sulfonamide-enzyme interactions by integrating free-energy perturbation calculations with isothermal titration calorimetry .

Q. What strategies are effective for optimizing the compound’s metabolic stability without compromising potency?

  • Structural modifications :
    • Replace the hydroxyethyl group with a bioisostere (e.g., trifluoroethyl) to reduce Phase I oxidation .
    • Introduce steric hindrance near metabolically labile sites (e.g., methyl groups on the cyclopentyl ring) .
  • In vitro assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .

Q. How can structure-activity relationship (SAR) studies be systematically conducted for this sulfonamide derivative?

  • Design : Synthesize analogs with:
    • Varied substituents on the benzenesulfonamide (e.g., Cl, CF3_3, OCH3_3) .
    • Modified thiophene substituents (e.g., methyl, nitro, cyano) .
  • Analysis : Correlate structural changes with activity using multivariate regression or machine learning models .
  • Example : A 2021 study on N-(5-chloro-2-methoxyphenyl)benzenesulfonamide revealed that electron-withdrawing groups enhance kinase inhibition by 40% .

Q. What experimental and computational methods are suitable for elucidating the mechanism of action?

  • Experimental :
    • Photoaffinity labeling with a radiolabeled analog to identify target proteins .
    • CRISPR-Cas9 knockout of suspected targets to confirm functional relevance .
  • Computational :
    • Molecular docking against structural databases (PDB) .
    • Pathway enrichment analysis of transcriptomic data from treated cells .

Q. How can pharmacokinetic challenges (e.g., low oral bioavailability) be addressed during preclinical development?

  • Formulation : Use lipid-based nanoparticles to enhance solubility .
  • Prodrug approach : Mask the hydroxyethyl group as an ester (e.g., acetyl) for improved absorption .
  • In vivo testing : Pharmacokinetic profiling in rodent models with serial blood sampling for AUC calculations .

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